molecular formula C13H14BrNO2 B7647140 5-Bromo-1-butylindole-2-carboxylic acid

5-Bromo-1-butylindole-2-carboxylic acid

Cat. No.: B7647140
M. Wt: 296.16 g/mol
InChI Key: ZNPYWDMPUGKFJT-UHFFFAOYSA-N
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Description

5-Bromo-1-butylindole-2-carboxylic acid is a brominated indole derivative designed for research and development, particularly in medicinal chemistry and drug discovery. This compound integrates two key functional features: a bromine atom at the 5-position of the indole ring and an N-butyl chain at the 1-position. The bromine substituent serves as a versatile handle for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, allowing researchers to create a diverse array of complex molecular architectures . The addition of the butyl group is intended to enhance lipid solubility, which can significantly influence the compound's pharmacokinetic properties, including cell membrane permeability and metabolic stability. Indole-2-carboxylic acid scaffolds are known to exhibit significant biological activity. Scientific literature indicates that this core structure can function as a metal-binding group, chelating divalent cations like Mg²⁺ in enzyme active sites . This mechanism is central to the scaffold's potential as a novel inhibitor for targets such as HIV-1 integrase, a critical enzyme in the viral life cycle . Researchers can utilize this compound as a key intermediate in synthesizing potential therapeutic agents for diseases including cancer, inflammation, and viral infections . It is also valuable in materials science for the development of organic semiconductors and dyes due to the electronic properties conferred by the indole ring system . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle the compound with appropriate safety precautions, including the use of personal protective equipment, as related indole carboxylic acids may cause skin, eye, and respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1-butylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2/c1-2-3-6-15-11-5-4-10(14)7-9(11)8-12(15)13(16)17/h4-5,7-8H,2-3,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPYWDMPUGKFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)Br)C=C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Bromo 1 Butylindole 2 Carboxylic Acid

Retrosynthetic Disconnections and Precursor Analysis for 5-Bromo-1-butylindole-2-carboxylic acid

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, several logical disconnections can be proposed based on established indole (B1671886) synthetic routes.

A primary disconnection strategy targets the bonds formed during the indole ring closure. Following the logic of the Fischer indole synthesis, a key disconnection is made at the N1-C2 and C3-C3a bonds of the indole core. This leads to two precursor fragments: a substituted phenylhydrazine and a carbonyl compound. Specifically, for our target molecule, this retrosynthetic step suggests (4-bromophenyl)hydrazine and a keto-acid derivative, such as pyruvic acid , as the primary precursors. The butyl group at the N1 position can be envisioned as being introduced either before or after the indole ring formation, offering flexibility in the synthetic sequence.

Another retrosynthetic approach, inspired by the Madelung synthesis, involves the disconnection of the C2-C3 bond, which is formed through an intramolecular cyclization. This pathway would necessitate a suitably substituted N-acylated o-toluidine derivative. For the synthesis of this compound, this would translate to a precursor like N-(4-bromo-2-methylphenyl)-N-butyl-oxalamic acid .

The analysis of these disconnections allows for the identification of key precursors, which are summarized in the table below.

Retrosynthetic ApproachKey DisconnectionsPrecursor 1Precursor 2
Fischer Indole SynthesisN1-C2, C3-C3a(4-bromophenyl)hydrazinePyruvic acid
Madelung SynthesisC2-C3N-(4-bromo-2-methylphenyl)-N-butyloxalamic acid-

The choice of precursors is dictated by their commercial availability, stability, and the anticipated efficiency of the subsequent synthetic transformations.

Strategic Adaptation of Classical Indole Synthesis Protocols

The synthesis of substituted indoles has a rich history, with several classical methods remaining relevant due to their reliability and versatility. nih.gov The successful synthesis of this compound can be achieved through the strategic adaptation of these established protocols.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for constructing the indole nucleus. wikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound (an aldehyde or ketone). wikipedia.orgyoutube.com

For the synthesis of the 5-bromoindole-2-carboxylic acid core, the reaction would proceed between (4-bromophenyl)hydrazine and pyruvic acid. The process is initiated by the condensation of the two reactants to form the corresponding hydrazone. Under acidic conditions (e.g., using Brønsted acids like HCl or H₂SO₄, or Lewis acids like ZnCl₂), the hydrazone undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by the elimination of ammonia to yield the aromatic indole ring. wikipedia.org

To obtain the N-butylated target molecule, two main strategies can be employed:

N-Alkylation post-indole formation: The Fischer indole synthesis is first carried out with (4-bromophenyl)hydrazine and pyruvic acid to yield 5-bromoindole-2-carboxylic acid. Subsequent N-alkylation with a butyl halide (e.g., 1-bromobutane) in the presence of a base would furnish the final product.

Synthesis from an N-alkylated hydrazine: A more direct approach involves the use of 1-butyl-1-(4-bromophenyl)hydrazine as the starting hydrazine. Its reaction with pyruvic acid under standard Fischer conditions would directly lead to this compound.

The choice between these two pathways often depends on the availability of the starting materials and the potential for side reactions.

Table of Reaction Components in Fischer Indole Synthesis

Component Role Example for Target Synthesis
Arylhydrazine Provides the benzene (B151609) ring and N1 of the indole (4-bromophenyl)hydrazine or 1-butyl-1-(4-bromophenyl)hydrazine
Carbonyl Compound Provides C2 and C3 of the indole Pyruvic acid

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures. wikipedia.org While the classical Madelung synthesis is often limited by its harsh reaction conditions, modern modifications have expanded its applicability. organic-chemistry.org

To apply this strategy for this compound, a suitable precursor would be N-(4-bromo-2-methylphenyl)-N-butyloxalamic acid. The synthesis of this precursor would involve the acylation of N-butyl-4-bromo-2-methylaniline with an oxalyl chloride derivative. The crucial cyclization step would then be promoted by a strong base, such as sodium or potassium alkoxide, or an organolithium reagent. wikipedia.org The high temperature required for the classical Madelung synthesis can be a drawback, potentially leading to decomposition.

A significant modification, known as the Smith-modified Madelung synthesis, employs organolithium reagents to facilitate the cyclization of N-acyl-o-alkylanilines under milder conditions. wikipedia.org This variant could be particularly advantageous for the synthesis of our target molecule, reducing the likelihood of thermal degradation.

The Nenitzescu indole synthesis is a method for producing 5-hydroxyindole derivatives from the reaction of a benzoquinone with a β-aminocrotonic ester. wikipedia.orgsynarchive.com A direct application of the Nenitzescu synthesis to produce this compound is not straightforward, as the classical reaction yields a 5-hydroxyindole.

However, a multi-step synthetic sequence incorporating a Nenitzescu-type reaction could be envisioned. For instance, a bromo-substituted benzoquinone could potentially be used as a starting material. The reaction of 2-bromo-1,4-benzoquinone with an enamine derived from a β-keto ester could lead to a bromo-substituted 5-hydroxyindole. Subsequent modification of the functional groups, including dehydroxylation and N-alkylation, would be necessary to arrive at the target molecule. This approach is generally more complex and less direct than the Fischer or Madelung syntheses for this specific target. The mechanism involves a Michael addition, followed by a nucleophilic attack and an elimination step. wikipedia.org

Modern Catalytic Approaches for the Construction and Functionalization of this compound

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of complex heterocyclic compounds, including indoles. nih.gov These methods often offer milder reaction conditions, greater functional group tolerance, and novel pathways for ring construction.

Palladium-catalyzed cross-coupling reactions have been extensively developed for the synthesis and functionalization of indoles. nih.gov A notable example is the Buchwald-Hartwig amination, which can be adapted for indole synthesis. A modification of the Fischer indole synthesis, developed by Buchwald, involves the palladium-catalyzed cross-coupling of an aryl bromide with a hydrazone. wikipedia.org This approach avoids the need to pre-form the arylhydrazine, expanding the scope of the reaction.

For the synthesis of this compound, a plausible route would involve the palladium-catalyzed coupling of 1,4-dibromobenzene with the hydrazone derived from pyruvic acid and a protected hydrazine. Subsequent N-alkylation and functional group manipulation would lead to the final product.

Another powerful palladium-catalyzed method for indole synthesis is the intramolecular Heck reaction. This approach typically involves the cyclization of a suitably substituted N-allyl- or N-vinyl-o-haloaniline. While not a direct route to an indole-2-carboxylic acid, this strategy highlights the versatility of palladium catalysis in forming the indole core.

The choice of catalyst, ligands, base, and solvent is crucial for the success of these reactions, and significant research has been dedicated to optimizing these parameters for various indole syntheses.

Table of Key Components in Palladium-Catalyzed Indole Synthesis

Component Function Example
Palladium Precursor The active catalyst Pd(OAc)₂, Pd₂(dba)₃
Ligand Modulates the reactivity and stability of the catalyst SPhos, XPhos, BINAP
Base Promotes the reaction by neutralizing acidic byproducts Cs₂CO₃, K₃PO₄, NaOtBu

Regioselective C-H Functionalization Strategies for Bromination and Alkylation

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a highly effective and atom-economical strategy in organic synthesis, offering a more direct route to complex molecules by avoiding pre-functionalized starting materials. mdpi.comuri.edu For the indole scaffold, which is present in numerous bioactive compounds, regioselectivity is a significant challenge due to the multiple reactive C-H bonds. thieme-connect.comnih.gov Advanced transition-metal-catalyzed C-H activation strategies provide precise control over which position on the indole ring is modified. researchgate.net

Bromination: The synthesis of this compound requires the specific introduction of a bromine atom at the C5 position of the indole nucleus. Traditionally, electrophilic bromination of indoles can lead to mixtures of products. However, modern C-H functionalization techniques employ directing groups to achieve high regioselectivity. nih.gov A directing group temporarily attached to the indole nitrogen can steer a metal catalyst (commonly palladium, rhodium, or ruthenium) to a specific C-H bond. mdpi.comnih.gov For instance, a removable directing group at the N1 position can facilitate the selective palladation and subsequent bromination of the C5 position, preventing reaction at the more nucleophilic C3 position.

Alkylation: The introduction of the N-butyl group is typically achieved through standard N-alkylation procedures. However, the principles of regioselective C-H functionalization are also critical for alkylating specific carbon atoms on the indole ring, a key strategy in creating diverse derivatives. researchgate.net Rhodium(III)-catalyzed C-H activation, for example, has been successfully used for the highly regioselective alkylation of the C2 position of indoles using diazo compounds as the alkylating agent. mdpi.com This approach showcases the power of C-H activation to forge new carbon-carbon bonds at positions that are otherwise difficult to functionalize directly. While the target molecule features N-alkylation, the ability to selectively functionalize carbon positions through C-H activation is a cornerstone of advanced indole synthesis. bohrium.comacs.org

Optimization of Reaction Parameters and Yields for the Synthesis of this compound

Achieving a high yield and purity of the final product is contingent upon the careful optimization of various reaction parameters. The synthesis of this compound likely involves multiple steps, including the formation of the 5-bromoindole (B119039) core, N-alkylation with a butyl group, and potential hydrolysis of an ester precursor to the final carboxylic acid. Each step requires meticulous optimization.

A known procedure for a related compound involves the hydrolysis of ethyl 5-bromoindole-2-carboxylate using sodium hydroxide in a methanol/water mixture, followed by acidification, to produce 5-bromoindole-2-carboxylic acid in 91% yield. chemicalbook.com This high yield underscores the importance of optimized conditions. For the multi-step synthesis of the target N-butylated compound, a systematic approach to optimizing each stage is crucial. Key parameters to consider include the choice of catalyst, solvent, reaction temperature, and duration.

Below is an interactive table illustrating hypothetical optimization parameters for two key steps in the synthesis of this compound.

Synthetic Step Parameter Condition A (Initial) Condition B (Optimized) Condition C (Alternative) Expected Outcome
N-Alkylation BaseK₂CO₃NaHCs₂CO₃Stronger bases may improve reaction rates but require anhydrous conditions.
SolventAcetoneDMFTHFPolar aprotic solvents like DMF often accelerate SN2 reactions.
Temperature50 °C25 °C (Room Temp)80 °CHigher temperatures can speed up the reaction but may lead to side products.
Reactant1-Bromobutane1-IodobutaneButyl triflateMore reactive alkylating agents can improve yield and shorten reaction times.
Ester Hydrolysis BaseNaOHLiOHKOHLiOH is often preferred for its high efficiency in hydrolyzing hindered esters.
SolventMethanol/WaterTHF/WaterDioxane/WaterCo-solvents like THF can improve the solubility of organic substrates.
Temperature60 °C (Reflux)40 °C80 °CMild heating is often sufficient and prevents degradation of the indole ring.
Reaction Time4 hours2 hours8 hoursMonitoring by TLC or HPLC determines the optimal time for reaction completion.

This table is illustrative and represents general optimization strategies in organic synthesis.

Principles of Sustainable Synthesis in the Production of this compound

The principles of green and sustainable chemistry are increasingly integral to modern synthetic planning, aiming to reduce environmental impact by minimizing waste, energy consumption, and the use of hazardous materials. beilstein-journals.orgresearchgate.netingentaconnect.com The synthesis of indole derivatives is an area where these principles have been actively applied. researchgate.nettandfonline.com

Key sustainable strategies applicable to the synthesis of this compound include:

Use of Greener Solvents: Traditional syntheses often rely on volatile and toxic organic solvents. A sustainable approach involves replacing these with greener alternatives. acs.orgacs.org For example, bio-based solvents like Cyrene have been successfully used for transition-metal-catalyzed C-H activation reactions on indoles, offering a non-toxic and biodegradable medium. acs.orgacs.org

Energy Efficiency: Employing energy-efficient techniques such as microwave irradiation can dramatically shorten reaction times from hours to minutes and often leads to higher yields and cleaner reactions compared to conventional heating. researchgate.nettandfonline.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. researchgate.net C-H activation reactions are inherently atom-economical as they avoid the need for pre-functionalized substrates, thus reducing synthetic steps and waste. uri.eduacs.org

Catalysis: The use of catalysts, particularly those that are recyclable and non-toxic, is preferred over stoichiometric reagents. Transition-metal catalysts used in C-H functionalization are highly efficient, requiring only small amounts to facilitate the transformation. mdpi.com

The following table compares traditional and sustainable approaches for the synthesis of indole derivatives.

Principle Traditional Approach Sustainable Approach Benefit
Solvent Dichloromethane, Toluene, DMFWater, Ethanol, Bio-based solvents (e.g., Cyrene) acs.orgacs.orgReduced toxicity and environmental pollution.
Energy Source Conventional heating (oil bath)Microwave irradiation, researchgate.nettandfonline.com UltrasoundFaster reaction times, lower energy consumption.
Reaction Type Multi-step synthesis with protecting groupsDirect C-H functionalization uri.eduHigher atom economy, fewer steps, less waste.
Reagents Stoichiometric amounts of hazardous reagentsCatalytic amounts of reusable or benign catalystsReduced waste, improved safety and efficiency.

By integrating these sustainable principles, the synthesis of this compound can be designed to be not only efficient and precise but also environmentally responsible.

Mechanistic Elucidation of 5 Bromo 1 Butylindole 2 Carboxylic Acid in in Vitro Systems

Investigation of Molecular Target Interactions of 5-Bromo-1-butylindole-2-carboxylic acid in Cell-Free Assays

Cell-free assays provide a controlled environment to directly study the interaction between a compound and its potential molecular targets, devoid of cellular complexity.

In Vitro Receptor Binding and Ligand Affinity Determination

Comprehensive searches of scientific literature and bioactivity databases did not yield any specific data regarding the in vitro receptor binding profile or ligand affinity of this compound. While studies on related indole (B1671886) carboxylic acid derivatives exist, information detailing the specific receptors to which this compound binds, or its affinity (e.g., Kᵢ, Kₑ, or IC₅₀ values) at any given receptor, is not publicly available.

Enzyme Kinetics and Inhibition Profiling in Recombinant Systems

There is currently no published research detailing the enzymatic inhibition profile of this compound. Studies on derivatives, such as 5-bromoindole-2-carboxylic acid hydrazones, have shown inhibitory activity against enzymes like VEGFR-2 tyrosine kinase. d-nb.inforesearchgate.net Similarly, other derivatives have been investigated as potential inhibitors of EGFR tyrosine kinase. nih.govresearchgate.net However, specific kinetic data, such as the mode of inhibition (e.g., competitive, non-competitive) or the inhibitory constants (e.g., IC₅₀, Kᵢ) of this compound against any specific enzyme, remain to be determined.

Biophysical Characterization of Protein-Ligand Interactions

No biophysical data from techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for this compound are available in the public domain. These methods are crucial for confirming direct binding and determining the thermodynamic parameters of the interaction between a ligand and a protein target. Without such studies, the direct molecular targets of this compound and the energetics of these potential interactions are unknown.

Analysis of Cellular Pathway Modulation by this compound in Cultured Cells

Investigating the effects of a compound on cultured cells can reveal its influence on complex biological pathways.

Transcriptomic Profiling and Gene Expression Regulation

A thorough review of existing literature found no studies on the transcriptomic profiling of cells treated with this compound. Consequently, there is no information on which genes or gene networks may be upregulated or downregulated by this specific compound. Methodologies such as microarray analysis or RNA-sequencing would be required to elucidate its impact on the transcriptome.

Proteomic Analysis and Post-Translational Modification Studies

There are no publicly available proteomic studies on the effects of this compound. Therefore, data on changes in protein expression levels or post-translational modifications (PTMs) induced by this compound in cultured cells are absent from the scientific literature. Techniques such as mass spectrometry-based proteomics would be necessary to identify which proteins are differentially expressed or modified following treatment. mdpi.com

Data Tables

Due to the absence of specific experimental data for this compound in the scientific literature, no data tables can be generated at this time.

Subject: Generate English Article focusing solely on the chemical Compound “this compound”

Following a comprehensive search for scholarly articles and research data, it has been determined that there is no publicly available scientific literature on the specific chemical compound "this compound."

Therefore, it is not possible to generate an article that adheres to the provided outline, as no research findings, data tables, or discussions exist for the following sections concerning this specific compound:

Advanced Imaging and Spectroscopic Techniques for In Vitro Mechanistic Studies of this compound

The performed searches consistently yielded information on the parent compound, 5-bromo-1H-indole-2-carboxylic acid, and its various other derivatives. However, no data was found for the 1-butyl substituted version as specified in the request. Without any specific in vitro data on "this compound," the generation of scientifically accurate and informative content for the requested sections is unachievable.

Structure Activity Relationship Sar Studies of 5 Bromo 1 Butylindole 2 Carboxylic Acid Analogs

Rational Design Principles for Structural Modifications of 5-Bromo-1-butylindole-2-carboxylic acid

The design of new analogs of this compound is guided by established medicinal chemistry principles. The core scaffold presents three primary sites for modification: the bromo-substituent at the 5-position, the N1-butyl chain, and the C2-carboxylic acid.

The 5-position of the indole (B1671886) ring is a crucial site for substitution, and the nature of the substituent can significantly impact biological activity. The bromo group in the parent compound is an electron-withdrawing halogen that can influence the electronic properties of the indole ring and participate in halogen bonding.

Systematic variation involves replacing the bromine with other halogens (Fluorine, Chlorine, Iodine) or with non-halogen groups to probe the effects of electronics, sterics, and lipophilicity. For instance, studies on related indole-2-carboxamides have shown that a chloro or fluoro group at the C5 position can enhance potency for certain targets, such as the CB1 receptor. rti.org The general findings suggest that an electron-withdrawing group at this position is often favorable. Replacing bromine with hydrogen would create a baseline to understand the contribution of the halogen. Introducing larger, more lipophilic groups could enhance van der Waals interactions or, conversely, create steric clashes within a target's binding site.

Table 1: SAR at the 5-Position of the Indole Ring

Substituent (R) General Effect on Activity Rationale
-Br (Parent) Baseline activity Electron-withdrawing, potential for halogen bonding.
-Cl, -F Often enhances or maintains potency Similar electronic properties to bromine, smaller size may be optimal for some binding pockets. rti.org
-I Variable; may increase or decrease activity Larger size and greater polarizability can enhance binding but may also introduce steric hindrance.
-H Typically reduces activity Demonstrates the importance of a substituent at the 5-position for activity.

The N1-substituent of the indole ring plays a significant role in modulating the compound's properties. In the parent molecule, this is a butyl group. The N-H of an unsubstituted indole is a hydrogen bond donor, and its replacement with an alkyl group removes this capability, which can be a critical determinant of activity.

Studies on related indole scaffolds have shown that N-alkylation can have profound effects. For example, in a series of IDO1/TDO dual inhibitors based on an indole-2-carboxylic acid scaffold, methylation of the indole nitrogen (N1-position) led to a complete loss of inhibitory activity, highlighting the essential role of the N-H group for that specific target. sci-hub.se This suggests that for some targets, the N1-butyl group of the parent compound may prevent a crucial hydrogen bonding interaction.

Exploration of the N1-position would involve:

Varying Chain Length: Synthesizing analogs with methyl, ethyl, propyl, and longer alkyl chains to determine the optimal length for fitting into a specific binding pocket.

Introducing Branching: Using branched alkyl groups like iso-butyl or tert-butyl to probe steric tolerance.

Cyclic Groups: Incorporating alicyclic (e.g., cyclopropyl, cyclohexyl) or aromatic (e.g., benzyl) groups to explore different spatial occupancies and potential for π-stacking interactions. mdpi.com

The butyl group itself provides a degree of lipophilicity and conformational flexibility that can be optimized by exploring these diverse architectures.

The carboxylic acid at the C2-position is a key functional group, often acting as a hydrogen bond donor/acceptor or a metal-chelating group. However, its acidic nature can lead to poor cell permeability and rapid metabolism. nih.gov Bioisosteric replacement is a common strategy to overcome these limitations while retaining the essential binding interactions. drughunter.com

Common bioisosteres for carboxylic acids include:

Tetrazoles: These are classic carboxylic acid mimics with similar pKa values and spatial arrangement of hydrogen bond acceptors. drughunter.comcambridgemedchemconsulting.com The replacement of a carboxylic acid with a tetrazole has been shown to improve oral bioavailability in some drug candidates, such as in the development of losartan. drughunter.com

Acylsulfonamides: This group is also acidic and can effectively replace a carboxylic acid, sometimes leading to improved binding affinity and better cell viability profiles. rsc.org

Hydroxamic acids, Oxadiazoles, and Triazoles: These heterocycles can also serve as carboxylic acid surrogates, offering different electronic and hydrogen bonding profiles. rsc.org

Amides and Esters: Simple derivatization of the carboxylic acid to its corresponding amide (carboxamide) or ester is a fundamental step in SAR studies. nih.gov This modification neutralizes the charge, which can improve permeability, but also removes the key acidic proton, often altering the binding mode. Indole-2-carboxamides are a widely studied class of compounds with diverse biological activities. nih.govnih.gov

Table 2: Common Bioisosteric Replacements for the C2-Carboxylic Acid

Original Group Bioisostere Key Features Reference
Carboxylic Acid (-COOH) Tetrazole Similar pKa, maintains acidic character, can improve oral bioavailability. drughunter.comcambridgemedchemconsulting.com
Carboxylic Acid (-COOH) Acylsulfonamide (-CONHSO2R) Acidic, can improve binding affinity and cellular activity. rsc.org

Synthetic Strategies for the Generation of this compound Analog Libraries

The synthesis of analog libraries requires robust and versatile chemical routes that allow for the late-stage introduction of diversity at the key positions (N1, C2, C5). A common approach begins with a commercially available indole precursor, such as 5-bromo-1H-indole-2-carboxylic acid.

A general synthetic pathway could involve the following steps:

N1-Alkylation: The indole nitrogen of a suitable starting material, like ethyl 5-bromo-1H-indole-2-carboxylate, can be alkylated using a variety of alkyl halides (e.g., butyl bromide) in the presence of a base like cesium carbonate (Cs2CO3) in a solvent such as DMF. nih.gov This step allows for the introduction of diverse N1-alkyl chains.

C2-Carboxylic Acid Derivatization: The carboxylic acid group can be modified using standard procedures. To form amides, the acid can be activated with coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or BOP reagent, followed by reaction with a desired amine. mdpi.comnih.gov To form esters, the acid can be treated with an alcohol under acidic conditions (e.g., H2SO4 in ethanol). nih.gov

Core Indole Synthesis: For more fundamental modifications, the indole ring itself can be constructed using methods like the Fischer or Reissert indole synthesis. The Reissert synthesis, for example, involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylic acid core. google.com This allows for the use of differently substituted nitrotoluenes to vary the substituents on the benzene (B151609) portion of the indole.

Modification at the 5-Position: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, on the 5-bromoindole (B119039) scaffold are powerful methods for introducing a wide range of aryl, heteroaryl, or amino groups at this position, enabling extensive SAR exploration. nih.gov

Comprehensive In Vitro Biological Profiling of Designed Analogs

Once synthesized, the library of analogs must be screened in a panel of relevant biological assays to determine their activity and establish a clear SAR. The choice of assays depends on the therapeutic target of interest. Indole-2-carboxylic acid derivatives have been investigated for a wide range of activities. nih.gov

Common in vitro profiling assays include:

Anticancer Assays: The cytotoxicity of the compounds is often evaluated against a panel of human cancer cell lines, such as breast (MCF-7), lung (A549), and liver (HepG2) cancer cells, using methods like the MTT assay. mdpi.comnih.gov

Enzyme Inhibition Assays: If a specific enzyme is the target, direct inhibition assays are performed. For example, derivatives have been tested as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), HIV-1 integrase, or various protein kinases. sci-hub.se

Receptor Binding Assays: For compounds targeting G-protein coupled receptors (GPCRs), radioligand binding assays are used to determine the binding affinity (Ki or KB) of the analogs for the target receptor, such as the cannabinoid receptor 1 (CB1). nih.gov

DNA Interaction Studies: For potential anticancer agents, DNA binding and cleavage assays can be conducted to see if the compounds interact with and damage DNA. capes.gov.br

Cell-Based Functional Assays: These assays measure the effect of the compound on a specific cellular process, such as apoptosis (e.g., via flow cytometry), cell cycle arrest, or the inhibition of signaling pathways. mdpi.comnih.gov

The results from these assays (e.g., IC50, Ki values) are compiled to build a comprehensive picture of the SAR.

Table 3: Example of In Vitro Profiling Data for Hypothetical Analogs

Compound ID N1-Substituent C5-Substituent C2-Group Anticancer IC50 (µM) vs. MCF-7 Enzyme Inhibition Ki (µM)
Parent -Butyl -Br -COOH 15.2 10.5
Analog A -H -Br -COOH 45.8 35.1
Analog B -Butyl -Cl -COOH 12.5 8.9
Analog C -Butyl -Br -CONH2 22.1 18.3

This table contains illustrative data for demonstration purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Analogs

QSAR is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov For a series of analogs of this compound, a QSAR study can provide deep insights into the physicochemical properties that drive activity.

The process typically involves:

Data Set Generation: A dataset of synthesized analogs with their corresponding biological activities (e.g., pIC50) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each analog. These can be 2D descriptors (e.g., topological indices, atom counts) or 3D descriptors (e.g., steric and electrostatic fields from CoMFA).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are used to build an equation that links the descriptors to the activity. For example, a QSAR model might take the form: pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Model Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure it is robust and not due to chance correlation. mdpi.com

QSAR studies on indole derivatives have revealed the importance of specific steric and electronic features for activity. nih.gov For example, a model might reveal that increased electrostatic potential at the C2-carboxylic acid position and a specific range for the lipophilicity of the N1-substituent are critical for high potency. These models can then be used to predict the activity of virtual, unsynthesized compounds, thereby guiding the design of more effective analogs and prioritizing synthetic efforts. nih.gov

Pharmacophore Hypothesis Generation and De Novo Ligand Design Principles from SAR Data

The exploration of the structure-activity relationships (SAR) of this compound and its analogs has provided critical insights into the molecular features essential for their biological activity. This data is foundational for the generation of a pharmacophore hypothesis, a crucial step in modern drug discovery. A pharmacophore model represents the key steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target, thereby triggering or blocking its biological response.

From the accumulated SAR data, a hypothetical pharmacophore model for this class of compounds can be constructed. This model is typically derived from a combination of ligand-based methods, which analyze the common features of active molecules, and structure-based methods, which utilize the three-dimensional structure of the target protein obtained through techniques like X-ray crystallography or cryo-electron microscopy. For the this compound scaffold, molecular docking studies against various kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), have been particularly informative. nih.govnih.gov

A generalized pharmacophore model for these indole derivatives typically includes the following key features:

A Hydrogen Bond Acceptor: The carboxylic acid moiety at the 2-position of the indole ring is a critical feature, acting as a potent hydrogen bond acceptor. This group has been shown to be vital for binding to the active sites of various enzymes. sci-hub.se

Aromatic/Hydrophobic Core: The indole ring itself serves as a crucial hydrophobic and aromatic core, participating in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the target's binding pocket. nih.gov

A Halogen Bond Donor: The bromine atom at the 5-position is not merely a substituent for modulating physicochemical properties. It can also act as a halogen bond donor, a specific type of non-covalent interaction that can enhance binding affinity and selectivity.

A Hydrophobic/Aliphatic Moiety: The N-butyl group at the 1-position of the indole ring occupies a hydrophobic pocket. The length and nature of this alkyl chain can significantly influence the compound's potency and selectivity.

Additional Interaction Sites: Modifications at other positions of the indole ring, such as the C3, C6, and C7 positions, can introduce additional points of interaction, such as further hydrogen bonds or hydrophobic interactions, which can refine the pharmacophore model and improve the activity profile of the analogs. nih.govnih.gov

The following interactive data table summarizes the key pharmacophoric features and their corresponding structural components in this compound analogs.

Pharmacophoric FeatureStructural ComponentType of Interaction
Hydrogen Bond AcceptorCarboxylic acid at C2Hydrogen Bonding
Aromatic CoreIndole Ringπ-π Stacking, Hydrophobic
Halogen Bond DonorBromine at C5Halogen Bonding
Hydrophobic MoietyN-butyl group at N1Hydrophobic Interaction

The generation of such a pharmacophore hypothesis is not an end in itself but serves as a powerful tool for the subsequent stages of drug design, including virtual screening and, notably, de novo ligand design.

De novo ligand design is a computational strategy used to generate novel molecular structures from scratch that are predicted to have high affinity and selectivity for a given biological target. The principles for de novo design derived from the SAR data of this compound analogs are centered around the established pharmacophore model.

The design process typically involves two main approaches:

Fragment-based Growth: This approach starts with a core fragment, in this case, the 5-bromoindole-2-carboxylic acid scaffold, placed in the active site of the target. New chemical fragments are then computationally added in a stepwise manner to occupy adjacent sub-pockets and satisfy the defined pharmacophoric points. For instance, different alkyl or aryl groups can be explored at the N1 position to optimize hydrophobic interactions, or various heterocyclic rings can be attached to the indole core to introduce new hydrogen bond donors or acceptors.

Linker-based Assembly: In this strategy, individual molecular fragments that are known to bind to different sub-pockets of the target's active site are connected using appropriate chemical linkers. The 5-bromoindole-2-carboxylic acid moiety could be one such fragment, and the de novo design algorithm would search for complementary fragments and suitable linkers to create a novel, cohesive molecule that fits optimally within the binding site.

Modern de novo design often employs sophisticated deep learning and generative models. These models can learn the underlying patterns of chemical space and, when conditioned with a pharmacophore model, can generate novel, diverse, and synthesizable molecules that adhere to the essential binding features. arxiv.org For example, a generative model could be trained on a large database of known kinase inhibitors and then biased to produce molecules that contain the key pharmacophoric features of the this compound scaffold.

The research findings from various studies on indole-2-carboxylic acid derivatives provide a strong basis for these computational design strategies. For instance, studies on HIV-1 integrase inhibitors have highlighted the importance of a chelating triad (B1167595) motif involving the indole-2-carboxylic acid scaffold and metal ions in the active site, a feature that can be explicitly incorporated into the pharmacophore and subsequent de novo design. nih.gov Similarly, SAR studies on apoptosis inducers have underscored the significance of substitutions at the C3 position of the indole ring for enhancing activity. nih.gov

The following table presents a summary of research findings that inform the pharmacophore hypothesis and de novo design principles for this class of compounds.

Research FindingImplication for Pharmacophore/De Novo DesignReference(s)
The 2-carboxyl group is critical for inhibitory activity.The carboxylic acid is a key hydrogen bond acceptor in the pharmacophore. sci-hub.se
Halogenation at the C6 position can enhance π-π stacking interactions.A halogenated phenyl group can be incorporated in de novo design to improve binding. rsc.org
Bulky hydrophobic groups at the C3 position can occupy a hydrophobic cavity.De novo design can explore various hydrophobic substituents at C3 to increase potency. nih.gov
Substitutions on the indole and benzene rings significantly impact activity.The pharmacophore model must be adaptable to accommodate diverse substitution patterns. nih.gov
The indole nucleus can chelate with metal ions in the active site.The pharmacophore can include a metal-chelating feature for relevant targets. nih.govrsc.org

Theoretical and Computational Chemistry Approaches to 5 Bromo 1 Butylindole 2 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These ab initio or semi-empirical methods solve approximations of the Schrödinger equation to determine molecular orbitals, electron densities, and energy states.

Density Functional Theory (DFT) for Electronic Property Elucidation

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more tractable than traditional wavefunction-based methods, making it suitable for a wide range of chemical systems.

For indole (B1671886) derivatives, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and calculate various electronic properties. researchgate.net A study on the related compound 5-methoxy-1H-indole-2-carboxylic acid utilized DFT to correlate calculated structural and spectroscopic data with experimental X-ray diffraction results, demonstrating the method's accuracy. mdpi.com For 5-Bromo-1-butylindole-2-carboxylic acid, DFT would be used to calculate key electronic descriptors that govern its stability and reactivity.

Table 1: Illustrative Electronic Properties of an Indole-2-Carboxylic Acid Derivative Calculated by DFT

Property Value Unit Significance
Total Energy -552.55 Hartrees Represents the total electronic energy of the molecule in its optimized geometry, indicating its thermodynamic stability.
Dipole Moment 2.5 Debye Quantifies the polarity of the molecule, which influences its solubility and intermolecular interactions.
Polarizability 25.0 ų Measures the deformability of the electron cloud in an electric field, relevant for non-linear optical properties.
Ionization Potential 8.2 eV The energy required to remove an electron, indicating the molecule's resistance to oxidation.
Electron Affinity 1.5 eV The energy released upon adding an electron, related to the molecule's ability to be reduced.

Note: Data are representative examples based on typical values for similar heterocyclic compounds and are for illustrative purposes.

Molecular Orbital Analysis and Fukui Function Calculations

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest and are often referred to as the frontier molecular orbitals (FMOs). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule; a smaller gap suggests higher reactivity. researchgate.net

Fukui functions are derived from the change in electron density as the number of electrons in the system changes. They are powerful tools for predicting the most reactive sites within a molecule. The Fukui function helps identify which atoms are most susceptible to nucleophilic attack (where an electron is accepted into the LUMO) or electrophilic attack (where an electron is donated from the HOMO). In a comprehensive analysis of indole-2-carboxylic acid, these topological assessments were used to understand the energy density of electrons and predict reactive centers.

Conformational Space Exploration and Energy Minimization

Molecules with rotatable single bonds, such as the N-butyl group and the C-carboxylic acid bond in this compound, can exist in multiple three-dimensional arrangements called conformations. Conformational analysis aims to identify the different possible conformers and determine their relative energies to find the most stable, low-energy structures.

This process typically involves a systematic search of the potential energy surface by rotating the flexible dihedral angles. For each conformation, the energy is calculated and minimized. Studies on N-acylpiperidines, for instance, show that computational calculations agree well with experimental data in determining the most favored conformers. nih.gov For the title compound, the orientation of the butyl chain relative to the indole ring and the rotation of the carboxylic acid group would be key areas of investigation. The carboxylic acid moiety itself is known to have a strong preference for a syn conformation (O=C–O–H dihedral angle of 0°) over an anti conformation (180°), though the energy difference can be lowered by solvent effects.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are essential tools for studying how a molecule might interact with other molecules, particularly biological targets like proteins. These methods are central to modern drug discovery and development.

Ligand-Based and Structure-Based Virtual Screening for Target Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. There are two main approaches:

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the target protein. A library of compounds, including this compound, would be computationally docked into the active site of a potential receptor. The compounds are then scored and ranked based on their predicted binding affinity and interactions.

Ligand-Based Virtual Screening (LBVS): This approach is used when the structure of the target is unknown but a set of molecules known to be active are available. A model (pharmacophore) is built based on the common chemical features of the known active molecules. This model is then used to screen a library for other molecules that share these features.

Studies have successfully used virtual screening to identify indole-2-carboxylic acid derivatives as potent inhibitors for targets such as HIV-1 integrase, demonstrating the utility of this scaffold in drug discovery. nih.govnih.gov

Molecular Docking of this compound with Potential Receptors

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is most often used to predict the binding mode of a small molecule ligand to the active site of a protein. The results of a docking study provide a predicted binding affinity (scoring function) and a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

Derivatives of 5-bromoindole-2-carboxylic acid have been the subject of numerous molecular docking studies to explore their potential as enzyme inhibitors. For example, hydrazone derivatives were docked into the ATP-binding site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase. d-nb.info Similarly, other derivatives were evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govresearchgate.net These studies found that the 5-bromoindole (B119039) core consistently formed key interactions with amino acid residues in the kinase domains. It is anticipated that this compound would engage in similar interactions, with the N-butyl group likely occupying a hydrophobic pocket within the active site.

Table 2: Example of Molecular Docking Results for 5-Bromoindole-2-carboxylic Acid Derivatives Against a Tyrosine Kinase Domain

Derivative Target Receptor Binding Energy (kcal/mol) Key Interacting Residues Types of Interactions
Derivative A (Hydrazone) VEGFR-2 -8.76 Asp1046, Leu889, Ile888 Hydrogen Bond, Pi-Alkyl
Derivative B (Hydrazone) VEGFR-2 -8.02 Asp1046, Val848, Cys1045 Hydrogen Bond, Pi-Pi, Pi-Sulfur
Derivative C (Carbothioamide) EGFR -7.50 Met793, Leu718, Val726 Hydrogen Bond, Hydrophobic
Derivative D (Oxadiazole) EGFR -7.20 Met793, Cys797, Leu844 Hydrogen Bond, Hydrophobic

Note: This table is a composite of findings from studies on various derivatives of 5-bromoindole-2-carboxylic acid to illustrate typical docking results. d-nb.infonih.gov

Atomistic and Coarse-Grained Molecular Dynamics Simulations of Compound-Protein Interactions

Atomistic and coarse-grained molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of biomolecular systems, offering detailed insights into the interactions between a ligand, such as this compound, and its protein target. nih.gov These simulations can elucidate the binding pathways, conformational changes, and the stability of the compound-protein complex over time.

Atomistic MD simulations model every atom in the system, providing a high-resolution view of the molecular interactions. This level of detail allows for a precise analysis of hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern the binding of this compound to a protein's active site. For instance, a simulation could reveal how the bromo substituent on the indole ring and the carboxylic acid group contribute to the binding affinity and specificity for a particular protein kinase or enzyme. The trajectory of the simulation can be analyzed to calculate binding free energies, which are a quantitative measure of the strength of the interaction.

Coarse-grained MD simulations, on the other hand, simplify the system by representing groups of atoms as single particles. This approach reduces the computational cost, allowing for the simulation of longer timescales and larger systems. While some atomic detail is lost, coarse-grained simulations are particularly useful for studying large-scale conformational changes in the protein upon ligand binding or for modeling the interaction of the compound with cellular membranes.

The insights gained from these simulations are crucial for understanding the mechanism of action of this compound and for the rational design of derivatives with improved binding affinity and selectivity.

In Silico Prediction of Molecular Properties and Theoretical ADMET Profiling

The journey of a drug from administration to its target site and subsequent elimination from the body is a complex process governed by its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Predicting these properties early in the drug discovery pipeline is essential to avoid costly late-stage failures. In silico tools offer a rapid and cost-effective means of creating a theoretical ADMET profile for compounds like this compound.

A variety of computational models and web-based platforms are available to predict the physicochemical and pharmacokinetic properties of a molecule based on its structure. nih.gov For this compound, these tools can estimate key parameters that influence its ADMET profile.

Predicted Molecular and ADMET Properties of this compound (Illustrative)

PropertyPredicted ValueImplication
Molecular Weight ~310 g/mol Compliant with Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
LogP (Lipophilicity) 3.5 - 4.5Indicates good membrane permeability, but higher values may lead to increased metabolic clearance and lower solubility.
Hydrogen Bond Donors 1Compliant with Lipinski's Rule of Five.
Hydrogen Bond Acceptors 2Compliant with Lipinski's Rule of Five.
Aqueous Solubility Low to moderateThe carboxylic acid group may improve solubility, but the overall lipophilicity could be a limiting factor.
Blood-Brain Barrier Permeability Likely to be permeableThe lipophilic nature of the molecule suggests it may cross the blood-brain barrier.
CYP450 Inhibition Potential for inhibitionIndole derivatives are known to sometimes interact with cytochrome P450 enzymes, which could lead to drug-drug interactions.
Hepatotoxicity Low to moderate riskThe potential for liver toxicity would need to be carefully evaluated.
Oral Bioavailability GoodBased on compliance with key drug-likeness rules.

Note: The values in this table are illustrative and would need to be confirmed with specific in silico prediction tools and experimental validation. The predictions are based on the general properties of similar indole derivatives.

This theoretical ADMET profile provides a valuable initial assessment of the drug-like qualities of this compound and helps to identify potential liabilities that may need to be addressed through chemical modification.

Application of Machine Learning and Artificial Intelligence in the Design and Prediction of Activity for this compound Derivatives

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the rapid analysis of large datasets to identify patterns and make predictions. unc.eduyoutube.com In the context of this compound, these technologies can be applied to design novel derivatives with enhanced biological activity and optimized ADMET properties.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key application of machine learning in this area. ijpsr.comnih.gov A QSAR model is a mathematical equation that relates the chemical structure of a series of compounds to their biological activity. To build a QSAR model for this compound derivatives, a dataset of compounds with known activities against a specific target would be required. The chemical structures of these compounds are converted into numerical descriptors that capture their physicochemical properties. ML algorithms, such as multiple linear regression, support vector machines, or neural networks, are then used to build a model that can predict the activity of new, untested derivatives.

Illustrative QSAR Workflow for this compound Derivatives:

Data Collection: A dataset of indole-2-carboxylic acid derivatives with measured biological activity (e.g., IC50 values against a protein kinase) is assembled.

Descriptor Calculation: For each molecule, a set of molecular descriptors is calculated. These can include constitutional, topological, geometric, and electronic properties.

Model Building: A machine learning algorithm is trained on the dataset to learn the relationship between the descriptors and the biological activity.

Model Validation: The predictive power of the model is assessed using a separate test set of compounds that were not used in the training process.

Prediction and Design: The validated QSAR model can then be used to predict the activity of virtual derivatives of this compound, guiding the synthesis of the most promising candidates.

Beyond QSAR, generative deep learning models can be used to design entirely new molecules with desired properties. These models can learn the underlying patterns of chemical structures with known activity and then generate novel indole derivatives that are predicted to be highly potent and possess favorable ADMET profiles.

The integration of these AI and ML approaches into the drug design workflow can significantly reduce the time and cost associated with the discovery of new therapeutic agents based on the this compound scaffold.

Advanced Research Applications and Future Trajectories for 5 Bromo 1 Butylindole 2 Carboxylic Acid

Development of 5-Bromo-1-butylindole-2-carboxylic acid as a Research Tool and Chemical Probe

The development of small molecules into chemical probes is fundamental for dissecting complex biological processes. The 5-bromoindole-2-carboxylic acid scaffold is an excellent starting point for creating such tools due to its synthetic tractability and inherent biological activity.

Synthesis of Affinity Probes for Target Engagement Studies (In Vitro)

Affinity probes are essential tools designed to bind specifically and with high affinity to a target protein, enabling researchers to study its function, localization, and engagement by other molecules. The synthesis of such probes from the 5-bromoindole-2-carboxylic acid core involves creating derivatives that are optimized for binding to a specific target.

Research has focused on modifying the carboxylic acid group to generate various heterocyclic derivatives, such as carbothioamides, oxadiazoles, and triazoles. nih.govresearchgate.net These new molecules are then tested for their ability to bind to specific biological targets. For example, derivatives of 5-bromo-1H-indole-2-carboxylic acid have been synthesized and evaluated as inhibitors of key protein kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govresearchgate.net

The process typically begins with in silico molecular docking studies to predict the binding affinity of the synthesized derivatives to the target's active site. researchgate.netresearchgate.net These computational predictions are then validated through in vitro biochemical assays. For instance, studies on EGFR inhibitors derived from this scaffold have shown that specific modifications lead to strong binding energies within the kinase domain, indicating high target affinity. nih.govresearchgate.net These high-affinity binders serve as the foundational structure for affinity probes, which can be used in competitive binding assays to screen for other potential inhibitors or to confirm target engagement within a cellular context.

Derivative ClassTarget ProteinIn Vitro FindingsReference
CarbothioamideEGFR Tyrosine KinaseStrong binding energies in docking; decreased cancer cell growth. nih.govresearchgate.net
OxadiazoleEGFR Tyrosine KinaseFavorable binding free energy in docking simulations. researchgate.net
HydrazoneVEGFR-2 Tyrosine KinaseInhibition of kinase activity and antiproliferative effects in cancer cell lines. nih.gov

Design and Application of Labeled Derivatives for Mechanistic Investigations (In Vitro)

To move beyond simple affinity and investigate the mechanism of action, affinity probes are often equipped with a reporter tag, such as a fluorophore, a biotin (B1667282) molecule, or a bioorthogonal handle for click chemistry. While the literature does not yet describe specifically labeled derivatives of this compound, the synthetic routes established for its parent scaffold provide a clear path for their creation.

The synthesis of diverse derivatives is the critical first step. researchgate.netresearchgate.net A labeled probe would typically consist of three components: the 5-bromoindole-based ligand for target recognition, a reactive group for covalent modification (for activity-based probes) or a photoreactive group (for affinity-based photo-probes), and a reporter tag for detection. The established synthesis of various analogs, such as indole-2-carboxamides, demonstrates that the core structure is amenable to the addition of different chemical moieties, which could include these necessary linkers and tags. nih.gov

Once synthesized, these labeled derivatives would be invaluable for in vitro mechanistic studies. For example, a fluorescently labeled version could be used in fluorescence polarization assays to quantify target binding or in cellular imaging to visualize the subcellular localization of the target protein. A biotin-labeled probe could be used for affinity purification of the target protein and its binding partners, helping to elucidate the protein's interaction network.

Contributions of this compound Research to Fundamental Chemical Biology and Medicinal Chemistry Principles

Research into the 5-bromoindole-2-carboxylic acid scaffold significantly contributes to the foundational principles of medicinal chemistry, particularly in the areas of structure-activity relationship (SAR) and the concept of privileged scaffolds. nih.govnih.gov The indole (B1671886) nucleus is a recurring motif in a vast number of natural and synthetic products with a wide array of therapeutic uses. nih.govresearchgate.net

Studies systematically modifying the 5-bromoindole-2-carboxylic acid core and evaluating the biological activity of the resulting analogs provide clear SAR data. nih.govresearchgate.net For example, research on EGFR inhibitors revealed that specific substitutions on the indole framework are crucial for potent activity. nih.govresearchgate.net Similarly, work on developing inhibitors for HIV-1 integrase showed that the C2-carboxyl group and substitutions at the C6 position (which can include a bromine atom) play a critical role in chelating essential magnesium ions in the enzyme's active site and interacting with viral DNA. mdpi.comrsc.orgnih.gov

These findings reinforce key medicinal chemistry principles:

Importance of Halogenation: The bromine atom at the 5-position is not merely a synthetic handle but often contributes to binding affinity through halogen bonding or by modifying the electronic properties of the ring system.

Role of the Carboxyl Group: The C2-carboxylic acid is a critical anchor point for many derivatives, often forming key hydrogen bonds or ionic interactions with receptor sites. sci-hub.se Its replacement typically leads to a loss of activity, highlighting its importance in target recognition. sci-hub.se

Scaffold Rigidity and Conformation: The rigid, planar nature of the indole ring provides a stable platform, pre-organizing appended functional groups for optimal interaction with a target protein, which can reduce the entropic penalty of binding.

Emerging Research Directions and Interdisciplinary Studies

The versatility of the 5-bromoindole-2-carboxylic acid scaffold opens doors to novel applications at the intersection of chemistry, biology, and materials science.

Integration with Advanced Materials Science for Biological Sensing (In Vitro)

An emerging and exciting future direction is the integration of biologically active small molecules like 5-bromoindole (B119039) derivatives with advanced materials to create novel biosensors for in vitro diagnostics. While direct examples involving this specific compound are yet to be published, the principle is well-established.

Molecules that are known to bind with high affinity and specificity to a particular biological target (e.g., a cancer-related protein kinase) could be immobilized on the surface of nanomaterials such as gold nanoparticles, quantum dots, or carbon nanotubes. The binding event between the target protein and the immobilized indole derivative could then be transduced into a detectable signal (e.g., a change in color, fluorescence, or electrical conductivity). This would enable the creation of sensitive and specific in vitro sensors for detecting the presence or activity of disease-relevant proteins in biological samples. The synthetic accessibility of the indole scaffold makes it an attractive candidate for such applications.

Novel Methodologies for High-Throughput In Vitro Screening

The discovery of novel bioactive indole derivatives is increasingly driven by high-throughput screening (HTS) methodologies, which combine computational and experimental approaches. researchgate.net The process often begins with diversity-based high-throughput virtual screening (HTVS), where large digital libraries of compounds are computationally docked against a target protein structure to identify potential binders. nih.gov This in silico approach allows for the rapid and cost-effective prioritization of candidates for chemical synthesis.

Following computational screening, the top-ranking virtual hits, including novel derivatives of 5-bromoindole-2-carboxylic acid, are synthesized. nih.govresearchgate.net These compounds are then subjected to experimental in vitro HTS assays. A common method is the MTT assay, which measures the metabolic activity of cells and is used to assess the antiproliferative effects of compounds on various cancer cell lines. nih.govresearchgate.net This workflow, from virtual screening to targeted synthesis and in vitro evaluation, represents a modern and efficient paradigm for discovering new chemical probes and drug leads based on the indole scaffold.

Exploration of Untapped Biological Pathways for Academic Inquiry

The intrinsic versatility of the indole nucleus, often described as a "privileged structure" in medicinal chemistry, provides a fertile ground for the exploration of novel biological activities for its derivatives. nih.govresearchgate.net While some research has focused on the development of 5-bromoindole-2-carboxylic acid derivatives as inhibitors of well-defined targets like the Epidermal Growth Factor Receptor (EGFR), a significant landscape of untapped biological pathways remains for academic investigation, particularly concerning the specific analogue, this compound. nih.govresearchgate.net The introduction of a butyl group at the N-1 position of the indole ring introduces a key lipophilic moiety that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially directing its activity towards novel molecular targets.

Academic inquiry into the untapped potential of this compound could be strategically directed toward several promising areas based on the known activities of its parent scaffold and the general biological roles of N-alkylated indoles.

Peroxisome Proliferator-Activated Receptors (PPARs): The parent compound, 5-bromoindole-2-carboxylic acid, has been utilized in the synthesis of dual agonists for PPARγ and PPARδ. chemicalbook.comsigmaaldrich.com PPARs are a group of nuclear receptor proteins that play crucial roles in lipid and glucose metabolism, as well as in the inflammatory response. nih.gov The N-butyl substitution in this compound could modulate the affinity and selectivity for different PPAR isoforms. A systematic investigation into the activity of this specific compound on PPARα, PPARγ, and PPARδ could uncover novel selective or dual modulators with potential applications in metabolic disorders and inflammation.

Formyl Peptide Receptors (FPRs): Chemical probes designed to investigate the role of the human formyl peptide receptor-like 1 (hFPRL1) in inflammation have been synthesized from 5-bromoindole-2-carboxylic acid. chemicalbook.comsigmaaldrich.com The hFPRL1 is a G protein-coupled receptor involved in chemotaxis and the inflammatory cascade. The lipophilic nature of the N-butyl group in this compound may enhance its interaction with the transmembrane domains of GPCRs like FPRs. Academic research could, therefore, focus on characterizing the binding and functional activity of this compound at hFPRL1 and other related formyl peptide receptors, potentially leading to new insights into their roles in inflammatory diseases.

Cannabinoid Receptors: The endocannabinoid system, which includes the CB1 and CB2 receptors, is a key regulator of numerous physiological processes, including pain, mood, and appetite. nih.govnih.gov The N-alkyl chain is a critical determinant for the activity of many synthetic cannabinoid receptor agonists. While structurally distinct from classical cannabinoids, the presence of the N-butylindole scaffold in this compound warrants an investigation into its potential interaction with cannabinoid receptors. Academic studies could explore the binding affinity and functional modulation of CB1 and CB2 receptors by this compound, which could reveal an entirely new area of pharmacological activity.

Matrix Metalloproteinases (MMPs) and Factor Xa: The 5-bromoindole-2-carboxylic acid scaffold has served as a starting point for the discovery of inhibitors of both matrix metalloproteinase-13 (MMP-13) and Factor Xa. chemicalbook.comsigmaaldrich.com MMP-13 is implicated in the degradation of extracellular matrix in diseases like arthritis, while Factor Xa is a key enzyme in the coagulation cascade. The influence of the N-butyl group on the inhibitory activity against these enzymes has not been reported. A focused academic investigation could provide valuable structure-activity relationship (SAR) data and potentially identify more potent or selective inhibitors.

The table below summarizes potential, yet underexplored, biological pathways for this compound, providing a roadmap for future academic research.

Biological Target FamilySpecific Target(s)Rationale for ExplorationPotential Therapeutic Area of Inquiry
Nuclear ReceptorsPPARα, PPARγ, PPARδParent scaffold used for dual PPARγ/δ agonist synthesis. chemicalbook.comsigmaaldrich.com N-butyl group may modulate isoform selectivity.Metabolic Disorders, Inflammation
G Protein-Coupled ReceptorshFPRL1, Cannabinoid Receptors (CB1, CB2)Parent scaffold used for hFPRL1 probe synthesis. chemicalbook.comsigmaaldrich.com N-alkyl chain is a key feature for many cannabinoid receptor ligands.Inflammatory Diseases, Neuropathic Pain, Mood Disorders
EnzymesMatrix Metalloproteinase-13 (MMP-13), Factor XaParent scaffold used to develop inhibitors for both enzymes. chemicalbook.comsigmaaldrich.com Impact of N-butyl group on activity is unknown.Arthritis, Thrombosis

Further academic pursuits could also delve into the compound's effects on other pathways where indole derivatives have shown promise, such as the inhibition of tubulin polymerization or indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune tolerance. chemicalbook.comsigmaaldrich.com The systematic exploration of these untapped biological avenues will be crucial in fully elucidating the therapeutic potential of this compound.

Q & A

Q. What are the critical steps in synthesizing 5-Bromo-1-butylindole-2-carboxylic acid, and how can purity be ensured?

Synthesis typically involves bromination of an indole precursor followed by alkylation and carboxylation. For bromination, electrophilic substitution at the 5-position of the indole ring is common, using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF solvent, 0–5°C) to minimize side reactions . Alkylation of the indole nitrogen with 1-butyl groups may require phase-transfer catalysts to enhance reaction efficiency. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is essential. Purity verification should combine HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis, referencing standards like NIST data for analogous brominated indoles .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how are spectral discrepancies resolved?

  • NMR : 1^1H and 13^13C NMR should confirm the indole backbone, bromine substitution (via deshielded aromatic protons), and butyl chain integration (δ ~0.9–1.6 ppm for CH3_3/CH2_2). Compare with databases like PubChem or Reaxys for indole derivatives .
  • IR : Look for carboxylic acid O-H stretches (~2500–3000 cm1^{-1}) and C=O peaks (~1700 cm1^{-1}). Discrepancies in peak positions may arise from solvent effects or hydrogen bonding; use dry KBr pellets for consistency .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]+^+ for C13_{13}H14_{14}BrNO2_2 (calc. ~304.02). Contradictions in fragmentation patterns may indicate residual solvents or incomplete purification—re-run with stricter drying protocols .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions due to potential dust or vapor release .
  • Waste Management : Collect halogenated waste separately and dispose via certified hazardous waste facilities. Neutralize acidic residues with sodium bicarbonate before disposal .
  • Emergency Procedures : For spills, adsorb with inert materials (e.g., vermiculite) and avoid aqueous rinses to prevent contamination. In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in substituent introduction?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance bromination efficiency but may increase side reactions. Test mixed solvents (e.g., THF/DCM) to balance reactivity and selectivity .
  • Catalyst Screening : For alkylation, compare phase-transfer catalysts (e.g., tetrabutylammonium bromide) vs. Lewis acids (e.g., ZnCl2_2). Monitor reaction progress via TLC (silica gel, UV visualization) .
  • Temperature Control : Lower temperatures (0–5°C) favor electrophilic bromination, while higher temperatures (60–80°C) accelerate alkylation. Use a temperature gradient reactor for rapid optimization .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

  • Cross-Validation : Combine multiple techniques (e.g., 2D NMR like COSY/HSQC to resolve overlapping signals) . For ambiguous mass spectrometry peaks, perform isotopic pattern analysis to confirm bromine presence (1:1 79^{79}Br/81^{81}Br ratio) .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian software) to predict NMR/IR spectra and compare with experimental data. Discrepancies >0.3 ppm in 13^13C shifts may indicate incorrect assignments .

Q. What strategies are effective for assessing bioactivity in cellular assays while minimizing interference from residual solvents?

  • Purification Rigor : Ensure >95% purity via preparative HPLC before assays. Test for solvent residues (e.g., DMSO) using GC-MS; levels >0.1% can skew cytotoxicity results .
  • Control Experiments : Include vehicle controls (e.g., solvent-only) and reference compounds (e.g., indomethacin for COX inhibition studies). Use dose-response curves to differentiate specific bioactivity from nonspecific effects .
  • Metabolic Stability : Pre-treat compounds with liver microsomes (e.g., human CYP450 enzymes) to identify rapid degradation, which may necessitate structural analogs with improved stability .

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